4-Bromo-2-fluorobenzaldehyde

Übersicht

Beschreibung

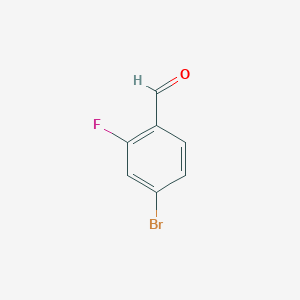

4-Bromo-2-fluorobenzaldehyde (BFB, CAS 57848-46-1) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol. It is characterized by a bromine atom at the para position and a fluorine atom at the ortho position relative to the aldehyde group. BFB is widely used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with dimethylformamide (DMF) under specific conditions . Another method involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene, followed by reduction and re-oxidation steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using metal halogen exchange and formylation techniques. For instance, the compound can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products:

Oxidation: 4-Bromo-2-fluorobenzoic acid.

Reduction: 4-Bromo-2-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

4-Bromo-2-fluorobenzaldehyde serves as a crucial precursor in synthesizing various bioactive compounds. Notably, it has been utilized in the preparation of:

- Histamine H3 Antagonists : Compounds derived from this aldehyde exhibit histamine H3 antagonist activity, which may have implications for treating mood disorders and other neurological conditions .

- Serotonin Reuptake Inhibitors : Derivatives synthesized from this compound have shown serotonin reuptake activity, indicating their potential use in developing antidepressant medications .

Organic Synthesis Applications

In organic chemistry, this compound is employed to synthesize various functionalized aromatic compounds:

- 2-functionalized Aromatic Monoaldehydes : It reacts with different secondary amines and phenols to produce these compounds, which are valuable in various chemical applications .

- Fluorostilbenes : The compound is also utilized in synthesizing fluorostilbenes, which are important for their optical properties and applications in materials science .

Medicinal Chemistry Insights

The biological activity of this compound has been explored in several studies:

- Neurotransmitter Modulation : Research indicates that derivatives can modulate serotonin levels and interact with histamine receptors, suggesting therapeutic potential.

- Case Studies : Various case studies have documented the synthesis of derivatives that demonstrate promising biological activities. For instance, benzylamine-based derivatives have been investigated for their efficacy as antagonists targeting specific neurotransmitter systems.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluorobenzaldehyde largely depends on its application. For instance, when used as a precursor in the synthesis of histamine H3 antagonists, it interacts with the histamine H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release . The molecular targets and pathways involved vary based on the specific derivative or application.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Density : 1.671 g/cm³

- Melting Point : 182–183 °C (when synthesized via hydrazine hydrate in DMSO).

- Reactivity : The aldehyde group participates in nucleophilic additions, while bromine and fluorine enable cross-coupling reactions (e.g., Suzuki, Heck).

Comparison with Structurally Similar Compounds

Substituent Effects on Conformational Stability

BFB exhibits cis and trans conformers, with the trans form being more stable due to reduced steric hindrance between the aldehyde oxygen and substituents. This was confirmed via DFT studies at the B3LYP/6-311G(d) level.

Comparison with Other Halogenated Benzaldehydes :

Key Insight : Ortho-fluorine in BFB enhances steric and electronic effects, stabilizing the trans conformer more effectively than meta-substituted analogs.

Reactivity in Cross-Coupling Reactions

BFB is a key substrate in Mizoroki-Heck reactions for synthesizing fluorine-containing dyes. Monofluorinated derivatives (e.g., 183b from BFB) show superior light-harvesting performance in dye-sensitized solar cells (DSSCs) compared to non-fluorinated or difluorinated analogs due to extended π-conjugation.

Comparison of Photovoltaic Performance :

| Dye | Substituent | Jₛc (mA/cm²) | Efficiency (%) | Reference |

|---|---|---|---|---|

| H-P | None | 12.3 | 5.8 | |

| F-P | F (ortho) | 14.1 | 6.9 | |

| FF-P | F (ortho, para) | 10.2 | 4.7 |

Key Insight : Difluorinated analogs (e.g., 4-bromo-2,6-difluorobenzaldehyde) exhibit reduced efficiency due to twisted geometries that disrupt conjugation.

Antimicrobial Activity of Derived Chromones

BFB-derived chromones (e.g., 4 , 5 ) exhibit moderate antimicrobial activity. Cyclization with DMSO/I₂ yields 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one (4 ), while DMSO/CuCl₂ produces chlorochromones (5 ) with enhanced activity.

Comparison of Minimum Inhibitory Concentrations (MIC) :

| Compound | MIC (μg/mL) vs. S. aureus | Reference |

|---|---|---|

| 4 (BFB-derived chromone) | 32 | |

| 5 (Chlorochromone) | 16 | |

| 4-Chlorobenzaldehyde analog | 64 |

Key Insight: Fluorine and bromine synergistically enhance bioactivity compared to non-halogenated or monohalogenated analogs.

Biologische Aktivität

4-Bromo-2-fluorobenzaldehyde (CAS No. 57848-46-1) is an aromatic aldehyde characterized by a bromo group at the para position and a fluoro group at the ortho position relative to the aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor in the synthesis of biologically active derivatives.

- Molecular Formula : C₇H₄BrFO

- Molecular Weight : 203.01 g/mol

- Appearance : Light yellow to beige crystalline solid

- Melting Point : 58 to 62 °C

- Solubility : Insoluble in water

Biological Activity

This compound itself does not exhibit significant direct biological activity; however, it serves as a valuable precursor for synthesizing compounds with notable pharmacological properties. Research has indicated various biological activities associated with its derivatives, particularly in modulating neurotransmitter systems.

Key Findings

- Histamine H3 Antagonist Activity : Compounds synthesized from this compound have been identified as histamine H3 receptor antagonists, which may be beneficial in treating neurological disorders such as Alzheimer's disease and narcolepsy .

- Serotonin Reuptake Inhibition : Some derivatives demonstrate serotonin reuptake inhibition, suggesting potential applications in antidepressant drug development .

- Binding Affinity : Studies have shown that small molecules derived from this compound can bind to the DNA minor groove, indicating a potential role in gene regulation or targeting specific DNA sequences .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of 4-fluorobenzaldehyde. The compound can undergo various reactions to produce derivatives with enhanced biological activities:

| Derivative | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzyl amine-based compounds | Histamine H3 antagonism | Modulation of neurotransmitter release |

| Serotonin reuptake inhibitors | Antidepressant effects | Inhibition of serotonin transporter |

| Fluorostilbenes | Potential anticancer activity | Interaction with cellular pathways |

Case Studies

- Histamine H3 Antagonists : A study reported the synthesis of benzyl amine derivatives from this compound, which showed promising results in modulating histamine receptor activity. These compounds were evaluated for their efficacy in animal models of cognitive impairment.

- Antidepressant Activity : Another investigation focused on the serotonin reuptake inhibitors derived from this aldehyde, demonstrating significant antidepressant-like effects in rodent models. The study highlighted the importance of structural modifications on the pharmacological profile of the resulting compounds .

Toxicology and Safety

This compound is classified as an irritant and poses risks upon exposure. It has been noted for causing skin and eye irritation, necessitating appropriate handling precautions during laboratory use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-fluorobenzaldehyde, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via halogenation or functional group interconversion. For example, in Pd-catalyzed C–H arylation, it reacts with 3-bromofuran under conditions involving palladium catalysts and excess aryl halides (5 equivalents) to yield furan-substituted derivatives. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–100°C), and stoichiometry to improve yields (52% in one case) . Reductive amination with amines like cyclobutaneamine also utilizes this compound as a precursor, requiring careful control of reducing agents (e.g., NaBH₄) and solvent polarity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on ¹H NMR (e.g., aldehyde proton resonance at δ 10.00 ppm, aromatic splitting patterns), elemental analysis (C, H, Br content verification), and mass spectrometry (molecular ion peak at m/z 203.01). For example, in Pd-catalyzed reactions, NMR data confirmed regioselectivity and absence of regioisomers . Melting point determination (60–62°C) and purity analysis via HPLC are standard for quality control .

Q. What are the key reactivity patterns of this compound in organic transformations?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., condensation with hydroxyacetophenones to form chalcones), while the bromine atom participates in cross-coupling reactions (Suzuki, Buchwald–Hartwig). The fluorine atom directs electrophilic substitution due to its strong meta-directing effect. For example, DMSO/I₂-mediated cyclization of chalcones derived from this compound yields fluorinated chromones, demonstrating its utility in heterocyclic synthesis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict sites for electrophilic/nucleophilic attack. For instance, the Laplacian of the Hartree-Fock density matrix can identify regions prone to bromine substitution or aldehyde oxidation . Software like Gaussian or ORCA integrates these models to simulate reaction pathways, reducing experimental trial-and-error .

Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or tautomerism. For example, in chalcone derivatives, keto-enol tautomerism can obscure peak assignments. Strategies include:

- Variable-temperature NMR to stabilize tautomeric forms.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- X-ray crystallography (using SHELX programs) to unambiguously assign structures .

- In one study, ambiguous splitting patterns in ¹H NMR were resolved by comparing experimental data with DFT-simulated spectra .

Q. How do steric and electronic effects influence the regioselectivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : The bromine atom’s steric bulk and fluorine’s electron-withdrawing effect direct coupling reactions to specific positions. In Buchwald–Hartwig aminations, bulky ligands (e.g., XPhos) favor coupling at the bromine site, while electron-deficient palladium catalysts enhance reactivity at the aldehyde-adjacent position. For example, introducing trifluoromethyl groups via Mitsunobu reactions requires careful ligand selection to avoid side reactions at the fluorine-meta position .

Q. What are the challenges in scaling up synthetic protocols for this compound-derived compounds, and how are they mitigated?

- Methodological Answer : Scale-up issues include exothermicity in halogenation steps and aldehyde oxidation. Mitigation strategies:

- Flow chemistry for controlled bromine addition to avoid runaway reactions.

- Low-temperature quenching (e.g., using NaHSO₃) to stabilize the aldehyde group during workup.

- Green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce purification steps .

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCARQPLANFGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973434 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57848-46-1, 93777-26-5 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.